N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-10-14(19-21(12)2)8-9-18-17(22)15-11-16(23-20-15)13-6-4-3-5-7-13/h3-7,10-11H,8-9H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPQPSPOGYOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable diketone to form the pyrazole ring, followed by further functionalization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrazole and isoxazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its interaction with various biological targets can be explored for therapeutic purposes.
Medicine: N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide may exhibit pharmacological activities, such as antileishmanial and antimalarial properties. Further research is needed to fully understand its medicinal potential.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemical processes. Its unique structure may offer advantages in catalysis and material science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and isoxazole rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazole and isoxazole derivatives reported in the literature.
Physicochemical Properties
A comparison of molecular weights, melting points, and spectroscopic data is summarized below:
*Calculated based on molecular formula C₁₉H₂₁N₅O₂.
Key Observations :
- Chloro and cyano substituents (e.g., 3a, 3d) correlate with higher melting points (133–183°C) due to increased polarity and intermolecular interactions .
- The target compound’s phenylisoxazole group may reduce solubility compared to acetamide derivatives () but enhance aromatic interactions in biological targets .
Pharmacological Potential
- Anti-Inflammatory Activity: Isoxazole derivatives () are noted for COX-1/2 inhibition. The target compound’s phenylisoxazole moiety may confer similar activity, though substituent effects (e.g., methyl vs. chloro groups) could modulate potency .
- Hormonal Modulation : Pyrazole derivatives in demonstrated FSH activity. The ethylcarboxamide linker in the target compound may improve bioavailability compared to estrone-based analogs .
- ADME Profiles : Swiss ADME studies () suggest that isoxazole derivatives often exhibit favorable logP values (2–3) and moderate metabolic stability, which may extend to the target compound .
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety and an isoxazole ring, which are known for their biological significance. The molecular formula is , with a molecular weight of 342.41 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may function as an enzyme inhibitor, potentially disrupting metabolic pathways by binding to active sites of target enzymes. Such interactions can lead to significant therapeutic effects in various disease models.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives related to this compound. For example, a study on synthesized pyrazole and isoxazole derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial growth through interference with essential cellular processes .
Antioxidant Activity
The compound has also been assessed for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The pyrazole derivatives showed significant radical scavenging activity in DPPH assays, indicating their potential use as therapeutic agents against oxidative damage .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Studies suggest that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition could provide therapeutic benefits in conditions characterized by chronic inflammation .
Case Studies
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-5-phenylisoxazole-3-carboxamide and related analogs?
- Methodology : A multi-step synthesis approach is commonly employed, involving condensation reactions between pyrazole and isoxazole precursors. For example, carbodiimide coupling agents (e.g., EDCI) with HOBt in DMF are used to form amide bonds, as demonstrated in the synthesis of structurally similar pyrazole carboxamides . Optimized procedures include purification via preparative TLC or recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology :
- 1H-NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for phenyl/isoxazole), pyrazole CH3 groups (δ ~2.3–2.6 ppm), and ethyl linker protons (δ ~3.5–4.0 ppm) .
- MS : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula (C19H21N5O2, theoretical MW: 363.41). High-resolution MS is recommended for unambiguous confirmation .
Q. What structural features influence the compound’s bioactivity?
- Analysis : The 1,5-dimethylpyrazole moiety enhances metabolic stability, while the isoxazole-phenyl group contributes to π-π stacking interactions with target proteins. Substituents on the phenyl ring (e.g., electron-withdrawing groups) can modulate electron density, affecting binding affinity . HOMO-LUMO gap analysis (e.g., via DFT calculations) may predict antioxidant or electron-accepting properties .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (via the SHELX suite) enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, graph set analysis (e.g., Etter’s rules) can classify hydrogen-bonding patterns in crystal packing .
Q. How might experimental bioactivity data contradict computational predictions, and how should researchers address this?
- Case Study : A study on ML327 (a related isoxazole-carboxamide) showed potent MET induction in vitro, but in vivo efficacy may vary due to pharmacokinetic limitations. Researchers should cross-validate results using orthogonal assays (e.g., Western blotting for MET markers) and adjust substituents to improve bioavailability .
- Contradiction Resolution : If cytotoxicity studies (e.g., IC50 values) conflict with antioxidant assays, consider testing metabolite stability or off-target effects via proteomic profiling .
Q. What strategies optimize the compound’s pharmacological profile for cancer therapeutics?
- Approach :
- In vitro : Screen against epithelial cancer cell lines (e.g., HeLa, PC-3) using MTT assays. Compare IC50 values to reference drugs like etoposide .
- In vivo : Evaluate MET induction in xenograft models. Adjust the ethyl linker length or introduce polar groups (e.g., hydroxyl) to enhance solubility .
Q. How do hydrogen-bonding interactions in the solid state affect formulation stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
